4-Hydroxy-1H-indole-6-carboxylic acid
Overview
Description
4-Hydroxy-1H-indole-6-carboxylic acid is a derivative of indole, which is a heterocyclic compound with a wide range of biological activities. Indole derivatives are known for their importance in biology and medicine, and they often exhibit potent physiological activities. The hydroxyindole carboxylic acids, in particular, have been synthesized and studied for their various properties and potential applications in different fields, including their role in the metabolism of indole compounds in plants and animals .
Synthesis Analysis
The synthesis of hydroxyindole carboxylic acids has been approached through various methods. For instance, the synthesis of 4-, 5-, 6-, and 7-hydroxyindole-3-carboxylic acids has been achieved starting from the corresponding benzyloxyindoles, which are converted to their carbethoxy derivatives and then hydrolyzed and debenzylated to yield the hydroxyindole carboxylic acids . Another method involves the synthesis of indolecarboxylic acids from 2-bromoaniline derivatives, which provides a facile route to these compounds . Additionally, the synthesis of 4- and 6-chloromethyl-1H-indole-2-carboxylates, which can be used as intermediates, has been reported . These methods highlight the versatility and creativity in the synthesis of indole derivatives.
Molecular Structure Analysis
The molecular structure of indole derivatives, including 4-hydroxy-1H-indole-6-carboxylic acid, is characterized by the presence of a heterocyclic indole ring system. The orientation of substituents on this ring system can significantly affect the compound's properties. For example, in 3-carboxymethyl-1H-indole-4-carboxylic acid, the carboxyl group bonded to the six-membered ring lies close to the plane of the indole ring system, while the carboxylic acid group linked to the five-membered ring is almost perpendicular . This orientation can influence the compound's ability to form hydrogen bonds and, consequently, its solubility and reactivity.
Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions, which are essential for their functionalization and application. The transformation of sulfomethyl groups to formyl functions has been demonstrated, which involves the elimination of SO2, hydrolysis, and oxidation steps . Additionally, the Japp–Klingemann reaction followed by Fischer indole cyclization has been used to synthesize fluorescent carboxylic acid derivatives with a hydroxy-1-keto-1,2,3,4-tetrahydrocarbazole moiety . These reactions are crucial for the development of new indole-based compounds with desired properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of hydroxyindole carboxylic acids are influenced by their molecular structure. For instance, the chromatographic behavior of hydroxyindoles has been studied to understand their detection and identification . The fluorescence properties of indole derivatives have also been explored, showing that the fluorescence maxima shift to longer wavelengths in solvents with higher polarity and hydrogen bonding ability . These properties are important for the practical applications of indole derivatives in analytical chemistry and materials science.
Scientific Research Applications
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Antiviral Activity
- Field : Virology
- Application : Indole derivatives have been reported as antiviral agents .
- Methods : Specific derivatives such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate were prepared and tested .
- Results : Some compounds showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
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Anti-inflammatory Activity
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Anticancer Activity
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Antibacterial Activity
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Inhibitor of Botulinum Neurotoxin
- Field : Toxicology
- Application : Indole derivatives have been reported to inhibit botulinum neurotoxin .
- Methods : Various indole derivatives were synthesized and tested for their inhibitory properties against botulinum neurotoxin .
- Results : The results of these studies are not specified in the source .
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Inhibitors of Hepatitis C Virus NS5B Polymerase
- Field : Virology
- Application : Indole derivatives have been reported to inhibit Hepatitis C Virus NS5B Polymerase .
- Methods : Various indole derivatives were synthesized and tested for their inhibitory properties against Hepatitis C Virus NS5B Polymerase .
- Results : The results of these studies are not specified in the source .
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Tryptophan Dioxygenase Inhibitors
- Field : Biochemistry
- Application : Indole derivatives have been reported to inhibit tryptophan dioxygenase, which could have potential anticancer immunomodulatory effects .
- Methods : Various indole derivatives were synthesized and tested for their inhibitory properties against tryptophan dioxygenase .
- Results : The results of these studies are not specified in the source .
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Inhibitors of Hepatitis C Virus NS5B Polymerase
- Field : Virology
- Application : Indole derivatives have been reported to inhibit Hepatitis C Virus NS5B Polymerase .
- Methods : Various indole derivatives were synthesized and tested for their inhibitory properties against Hepatitis C Virus NS5B Polymerase .
- Results : The results of these studies are not specified in the source .
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Inhibitors with Histamine H1-Blocking Activity
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Reactant for Preparation of Indolylindazoles and Indolylpyrazolopyridines
- Field : Organic Chemistry
- Application : Indole derivatives have been used as reactants for the preparation of indolylindazoles and indolylpyrazolopyridines, which are interleukin-2 inducible T cell kinase inhibitors .
- Methods : Various indole derivatives were synthesized and used as reactants for the preparation of indolylindazoles and indolylpyrazolopyridines .
- Results : The results of these studies are not specified in the source .
properties
IUPAC Name |
4-hydroxy-1H-indole-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-8-4-5(9(12)13)3-7-6(8)1-2-10-7/h1-4,10-11H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZOAKBAZXCPGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=C2)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80627991 | |
Record name | 4-Hydroxy-1H-indole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80627991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-1H-indole-6-carboxylic acid | |
CAS RN |
40990-52-1 | |
Record name | 4-Hydroxy-1H-indole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80627991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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